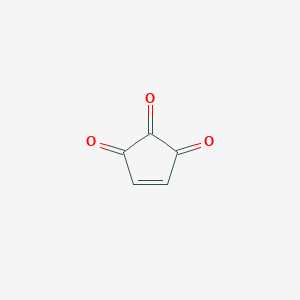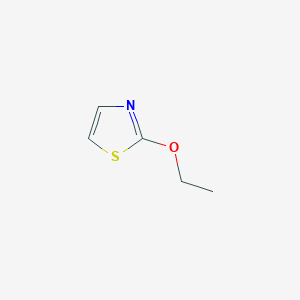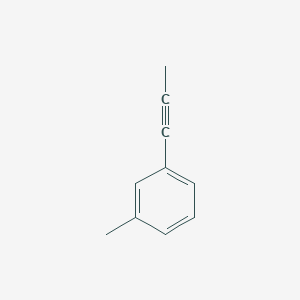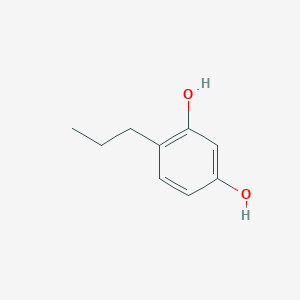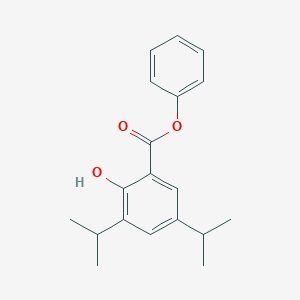
Phenyl 3,5-diisopropylsalicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 3,5-diisopropylsalicylate, commonly known as DPIPS, is a chemical compound that has gained significant attention in the field of scientific research. DPIPS is a salicylate derivative that has been synthesized and studied for its potential applications in various fields, including biomedical research.
科学研究应用
DPIPS has been studied for its potential applications in various fields of scientific research. One of the primary applications of DPIPS is as a fluorescent probe for the detection of amyloid beta (Aβ) fibrils, which are associated with Alzheimer's disease. DPIPS has been shown to bind to Aβ fibrils and emit a strong fluorescent signal, making it a promising tool for the early detection and diagnosis of Alzheimer's disease.
DPIPS has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
作用机制
The mechanism of action of DPIPS is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction may result in changes in the conformation and function of the biomolecules, leading to the observed biological effects of DPIPS.
生化和生理效应
DPIPS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This anti-inflammatory effect may be beneficial in the treatment of inflammatory diseases, such as arthritis.
DPIPS has also been shown to have antioxidant properties, which may be beneficial in the prevention and treatment of oxidative stress-related diseases, such as cardiovascular disease and neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of DPIPS is its high solubility in organic solvents, which makes it easy to handle in lab experiments. DPIPS also has a high fluorescent quantum yield, which makes it a sensitive probe for the detection of biomolecules.
One of the limitations of DPIPS is its potential toxicity, which may limit its use in certain applications. DPIPS may also have limited stability under certain conditions, which may affect its performance in lab experiments.
未来方向
There are several future directions for the study of DPIPS. One direction is the development of new fluorescent probes based on the structure of DPIPS for the detection of other biomolecules. Another direction is the optimization of the synthesis method of DPIPS to improve its yield and purity. Additionally, the potential applications of DPIPS in the treatment of other diseases, such as cancer and neurodegenerative diseases, could be further explored.
Conclusion
In conclusion, DPIPS is a salicylate derivative that has gained significant attention in the field of scientific research. It has potential applications in various fields, including biomedical research. DPIPS has been shown to have anti-inflammatory and antioxidant properties, as well as potential applications in the detection of amyloid beta fibrils and cancer research. Despite its potential benefits, DPIPS also has limitations, such as potential toxicity and limited stability. Future research on DPIPS should focus on the development of new fluorescent probes and the optimization of its synthesis method, as well as exploring its potential applications in the treatment of other diseases.
合成方法
DPIPS can be synthesized through a reaction between salicylic acid and 3,5-diisopropylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, and a solvent, such as dichloromethane or chloroform. The reaction yields DPIPS as a white crystalline solid with a melting point of 124-125°C.
属性
CAS 编号 |
16881-60-0 |
|---|---|
产品名称 |
Phenyl 3,5-diisopropylsalicylate |
分子式 |
C19H22O3 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
phenyl 2-hydroxy-3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C19H22O3/c1-12(2)14-10-16(13(3)4)18(20)17(11-14)19(21)22-15-8-6-5-7-9-15/h5-13,20H,1-4H3 |
InChI 键 |
YYEAGXUACASJES-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)OC2=CC=CC=C2)O)C(C)C |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)OC2=CC=CC=C2)O)C(C)C |
其他 CAS 编号 |
16881-60-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



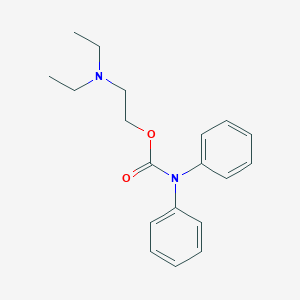
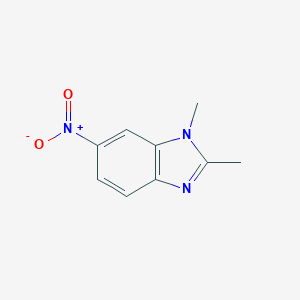
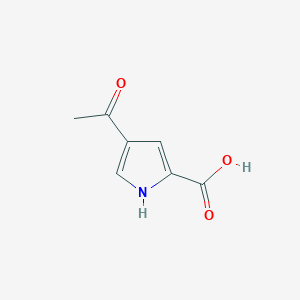
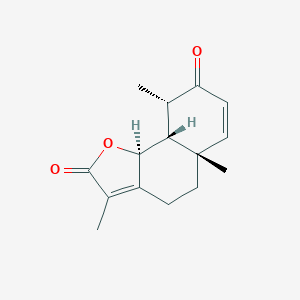
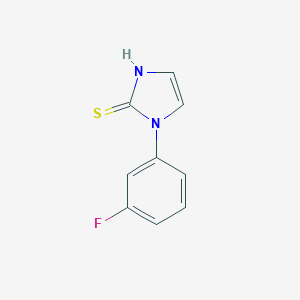
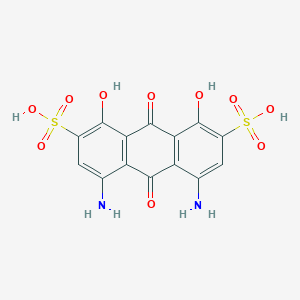
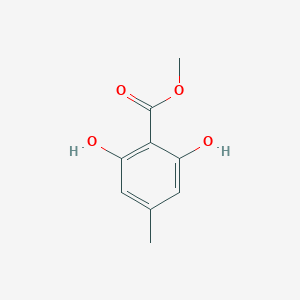
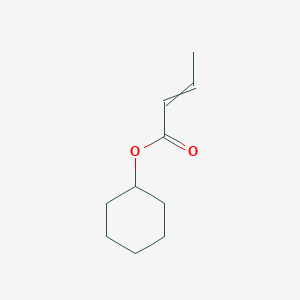
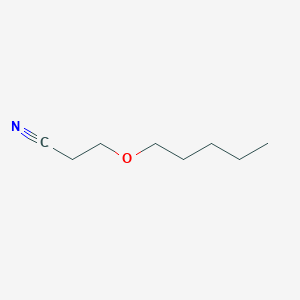
![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)
